molecular formula C23H29N3O3 B2512986 1-(1-(3-(2-Methoxynaphthalen-1-yl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide CAS No. 2034309-96-9

1-(1-(3-(2-Methoxynaphthalen-1-yl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide

Cat. No. B2512986
CAS RN: 2034309-96-9
M. Wt: 395.503
InChI Key: MKLAAAYVNQWBQW-UHFFFAOYSA-N
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Description

1-(1-(3-(2-Methoxynaphthalen-1-yl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H29N3O3 and its molecular weight is 395.503. The purity is usually 95%.
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Scientific Research Applications

  • Analgesic and Anti-inflammatory Properties : The ring opening of phthaloylimidoalkyl derivatives, similar in structure to the target compound, has been studied for their analgesic and anti-inflammatory properties. Compounds like 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)]propyl-2-isopropyl carboxamide showed significant inhibition in inflammation and pain models, suggesting potential therapeutic applications in pain and inflammation management (Okunrobo & Usifoh, 2006).

  • Utility as Building Blocks in Drug Discovery : The synthesis and study of 3-((hetera)cyclobutyl)azetidine-based isosteres, which are structurally related to the target compound, have demonstrated their utility as building blocks in drug discovery, especially for lead optimization programs. Their larger size and increased conformational flexibility compared to parent heterocycles make them valuable in medicinal chemistry (Feskov et al., 2019).

  • Antibacterial Applications : A compound structurally related to the target molecule, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate, was found to selectively kill bacterial persisters that tolerate antibiotic treatment, without affecting normal antibiotic-sensitive cells. This highlights its potential application in tackling antibiotic resistance (Kim et al., 2011).

  • Antidepressant and Nootropic Agents : Synthesis and pharmacological evaluation of compounds with a similar structure have shown potential as antidepressant and nootropic agents. These findings suggest the potential for developing CNS active agents for therapeutic use, exploiting the 2-azetidinone skeleton (Thomas et al., 2016).

  • Anti-Angiogenic and DNA Cleavage Activities : Novel derivatives structurally related to the target compound have demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents. The presence of electron donating and withdrawing groups on the phenyl ring affects their potency, indicating the relevance of structural modifications in enhancing biological activity (Kambappa et al., 2017).

  • Antileukemic Activity : Piperidine derivatives, akin to the target compound, have shown antiproliferative activity against human leukemia cells. This suggests the potential of piperidine frameworks in cancer treatment, particularly in inducing apoptosis in cancer cells (Vinaya et al., 2011).

properties

IUPAC Name

1-[1-[3-(2-methoxynaphthalen-1-yl)propanoyl]azetidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-29-21-8-6-16-4-2-3-5-19(16)20(21)7-9-22(27)26-14-18(15-26)25-12-10-17(11-13-25)23(24)28/h2-6,8,17-18H,7,9-15H2,1H3,(H2,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLAAAYVNQWBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3CC(C3)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(3-(2-Methoxynaphthalen-1-yl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide

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